(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid
Overview
Description
“(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid”, also known as DPA, is a polyunsaturated fatty acid . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS and has been shown to play a major anti-inflammatory role . It prevents LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .
Molecular Structure Analysis
The molecular formula of “this compound” is C22H34O2 . It is the all-cis-isomer of a C22 polyunsaturated fatty acid having five double bonds in the 7-, 10-, 13-, 16-, and 19-positions .Scientific Research Applications
Identification and Quantification in Biological Samples
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid has been identified in various biological samples. For instance, Frangulyan et al. (1987) isolated this polyenic acid from insulin production waste, quantifying it using PMR and 13C NMR techniques (Frangulyan et al., 1987).
Structure and Biosynthesis in Marine Algae
Mikhailova et al. (1995) discovered novel polyunsaturated fatty acids, including this compound, in the marine green alga Anadyomene stellata. This compound was characterized using nuclear magnetic resonance and gas chromatography/mass spectrometry, highlighting its unique structure and potential biosynthetic pathways (Mikhailova et al., 1995).
Synthesis of Related Lipid Mediators
Hong et al. (2019) synthesized lipid mediators structurally related to this compound, such as 14S,22-dihydroxy-docosa-4Z,7Z,10Z,12E,16Z,19Z-hexaenoic acid. These mediators were synthesized to match the structures produced by activated macrophages, showcasing the chemical versatility and biological relevance of this class of compounds (Hong et al., 2019).
Role in Anti-Inflammatory and Proresolving Actions
Serhan et al. (2009) investigated the role of similar fatty acids in the generation of maresins, which are macrophage mediators with potent anti-inflammatory and proresolving actions. The study demonstrated the conversion of docosahexaenoic acid to maresins during the resolution of inflammation, indicating a crucial role in tissue homeostasis and defense (Serhan et al., 2009).
Biochemical Synthesis and Metabolism
Research by Dangi et al. (2010) on similar fatty acids revealed insights into their biological production, metabolism, and potential as drug candidates. The study focused on understanding the stability and metabolic pathways of these compounds, which are important for therapeutic efficacy (Dangi et al., 2010).
Chemical Synthesis and Modification
Kuklev and Smith (2006) synthesized similar fatty acids, including this compound, from commercially available precursors. They used a chemical synthesis approach to create compounds for biochemical investigations, demonstrating the feasibility of chemically modifying these fatty acids for research purposes (Kuklev & Smith, 2006).
Novel Mediators in Inflammation Resolution
Dalli et al. (2015) identified novel bioactive chemical signals in tissue regeneration and resolution, including derivatives of docosahexaenoic acid. These findings suggest that compounds like this compound may play a role in the body's response to inflammation and tissue healing (Dalli et al., 2015).
Mechanism of Action
Target of Action
4,5-Dehydro Docosahexaenoic Acid (4,5-Dehydro DHA) is a novel analog of Docosahexaenoic Acid (DHA), which is one of the essential dietary ω-3 unsaturated fatty acids . DHA is the preferred n-3 fatty acid for the development of the brain and retina . The primary targets of 4,5-Dehydro DHA are likely to be similar to those of DHA, given their structural similarity.
Mode of Action
It is known that dha significantly alters many basic properties of cell membranes including their ‘fluidity’, elastic compressibility, permeability, and interactions with key regulatory proteins . These various properties and mechanisms of action of DHA in the nervous system, including its modulatory effect on the activity of ion channels, are thought to underlie its role in supporting electrical signaling and ultimately brain functioning such as learning ability, memory, etc . 4,5-Dehydro DHA, being an analog of DHA, might exhibit similar interactions with its targets.
Biochemical Pathways
The biochemical pathways affected by 4,5-Dehydro DHA are likely to be similar to those affected by DHA. DHA is known to significantly alter many basic properties of cell membranes, which can have downstream effects on various biochemical pathways .
Pharmacokinetics
It is soluble in 01 M Na2CO3, DMF, DMSO, and ethanol . This suggests that it may have good bioavailability. It is recommended to store the compound at -20°C .
Result of Action
DHA is known to support electrical signaling and ultimately brain functioning such as learning ability, memory, etc .
Action Environment
It is known that it should be stored at -20°c for optimal stability .
Biochemical Analysis
Biochemical Properties
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid plays a crucial role in biochemical reactions, particularly in the context of omega-3 fatty acids. It interacts with several enzymes, proteins, and other biomolecules. For instance, the corresponding acetylene in the C-20 fatty acid series, 5,6-dehydro arachidonic acid, is known to inhibit 5-lipoxygenase . This suggests that this compound may similarly interact with enzymes involved in lipid metabolism, potentially influencing inflammatory pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as an analog of DHA, it may impact the development of the brain and retina . Additionally, it could affect the expression of genes involved in lipid metabolism and inflammatory responses, thereby altering cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression. The acetylene group in its structure allows for unique interactions with enzymes and receptors, potentially altering their activity and downstream signaling pathways . This can result in modulation of inflammatory responses and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that similar compounds can have prolonged effects on gene expression and cellular metabolism, suggesting that this compound may exhibit similar temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exert beneficial effects on cellular function and metabolism. At higher doses, it could potentially lead to toxic or adverse effects. Studies on related compounds have shown threshold effects, where the benefits are observed up to a certain dosage, beyond which toxicity may occur .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to omega-3 fatty acids. It interacts with enzymes and cofactors that regulate lipid metabolism, influencing metabolic flux and metabolite levels. The acetylene group in its structure may allow for unique interactions with metabolic enzymes, potentially altering their activity and the overall metabolic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s unique structure may affect its affinity for certain transporters, thereby modulating its distribution within the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with enzymes and receptors, thereby modulating its effects on cellular processes .
Properties
IUPAC Name |
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXENLKNOBTVOJA-JLNKQSITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC#CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC#CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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